molecular formula C22H20N4O B10973672 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B10973672
M. Wt: 356.4 g/mol
InChI Key: ZRLCRQFQVXRMNJ-UHFFFAOYSA-N
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Description

N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a quinoline ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles are increasingly being adopted to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and quinoline derivatives, such as:

Uniqueness

N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C22H20N4O/c1-15-17(14-24-26(15)2)13-23-22(27)19-12-21(16-8-4-3-5-9-16)25-20-11-7-6-10-18(19)20/h3-12,14H,13H2,1-2H3,(H,23,27)

InChI Key

ZRLCRQFQVXRMNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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